molecular formula C17H32O8 B610274 Propargyl-PEG8-alcohol CAS No. 1422023-54-8

Propargyl-PEG8-alcohol

Cat. No. B610274
M. Wt: 364.44
InChI Key: QIJKIPMHDKPKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG8-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The synthesis of propargyl alcohols involves the addition or C-C coupling (alkynylation) of aldehydes . This process uses catalytic amounts of In (III)/BINOL, enabling a broad range of substrate generality with high enantioselectivity . The use of N-methylephedrine as a chiral additive enables a practical synthesis of propargylic alcohols from terminal alkynes and aldehydes .


Molecular Structure Analysis

Propargyl-PEG8-alcohol has a molecular weight of 364.4 g/mol . It contains a hydroxyl group and a propargyl group . The propargyl group can participate in copper-catalyzed azide-alkyne Click Chemistry .


Chemical Reactions Analysis

The propargyl group in Propargyl-PEG8-alcohol can participate in copper-catalyzed azide-alkyne Click Chemistry . This reaction is significant in the field of organic synthesis, as it allows for the creation of a stable triazole linkage .


Physical And Chemical Properties Analysis

Propargyl-PEG8-alcohol is soluble in water, DMSO, DCM, and DMF . It has a molecular weight of 364.4 g/mol .

Scientific Research Applications

Lewis Acid-Catalyzed Cascade Rearrangements

Propargylic alcohols, including derivatives like Propargyl-PEG8-alcohol, are important in modern organic synthesis. They serve as synthetic intermediates, and their chemistry has seen advancements in Lewis acid-catalyzed cascade reactions. This includes Meyer–Schuster rearrangement of propargylic alcohols, leading to the creation of diverse enones, carbocycles, and heterocycles (Zhu et al., 2014).

Corrosion Inhibition

Propargyl alcohol has been studied for its role in inhibiting corrosion, particularly in AISI 1018 mild carbon steel in hydrochloric acid environments. Its efficacy varies based on the presence of pre-formed corrosion products and flow conditions (Barmatov & Hughes, 2017).

Synthesis of Heterobifunctional Poly(ethylene glycol)

Propargyl-PEG8-alcohol has been used in the synthesis of novel heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives are useful in developing PEG-based bioconjugates for biomedical applications, highlighting its role in the medical field (Lu & Zhong, 2010).

Creation of “Clickable” Polylactides

A novel synthesis method involving propargylated and PEGylated α-hydroxy acids towards "clickable" polylactides has been developed. This method allows for the easy incorporation of various functional groups, expanding the possibilities for polymer chemistry (Zhang et al., 2014).

Synthesis of Fluorescent Triblock Copolymer

Propargyl-PEG8-alcohol has been used in the synthesis of a fluorescent ABA triblock copolymer, which combines poly(ethylene glycol) and polyglycerol. This synthesis is significant for drug delivery and cell imaging, indicating its potential in nanotechnology and biomedical applications (Mohammadifar et al., 2016).

Safety And Hazards

Propargyl-PEG8-alcohol is classified as a flammable liquid and vapor. It is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O8/c1-2-4-19-6-8-21-10-12-23-14-16-25-17-15-24-13-11-22-9-7-20-5-3-18/h1,18H,3-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJKIPMHDKPKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl-PEG8-alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG8-alcohol
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG8-alcohol
Reactant of Route 3
Reactant of Route 3
Propargyl-PEG8-alcohol
Reactant of Route 4
Reactant of Route 4
Propargyl-PEG8-alcohol
Reactant of Route 5
Reactant of Route 5
Propargyl-PEG8-alcohol
Reactant of Route 6
Reactant of Route 6
Propargyl-PEG8-alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.